molecular formula C23H22N4O2S B11370342 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide

2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B11370342
M. Wt: 418.5 g/mol
InChI Key: GIZQQLYKEVERBU-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a cyano group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl bridge linking to an N-(2,5-dimethylphenyl)propanamide moiety. Its structural complexity confers unique physicochemical properties, including diverse hydrogen-bonding capabilities (via the oxo and cyano groups) and lipophilicity from the aromatic substituents.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C23H22N4O2S/c1-13-6-9-17(10-7-13)20-18(12-24)22(29)27-23(26-20)30-16(4)21(28)25-19-11-14(2)5-8-15(19)3/h5-11,16H,1-4H3,(H,25,28)(H,26,27,29)

InChI Key

GIZQQLYKEVERBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)NC3=C(C=CC(=C3)C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Sulfanyl Group: This step involves the reaction of the pyrimidine intermediate with a thiol compound under basic conditions.

    Formation of the Final Amide: The final step involves the coupling of the intermediate with 2,5-dimethylphenylpropanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrimidine compounds possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit enzymes like lipoxygenase, which are crucial in inflammatory processes .
  • Antimicrobial Effects :
    • Preliminary tests indicate that the compound may exhibit antimicrobial properties against a range of pathogens. The presence of the cyano group is often associated with enhanced activity against bacteria and fungi .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives significantly inhibited the growth of colorectal cancer cells by targeting specific kinases involved in cell proliferation .
  • Inhibition of Lipoxygenase :
    • Research conducted at a leading pharmacological institute evaluated the anti-inflammatory potential of related compounds through in vitro assays that measured lipoxygenase inhibition, revealing promising results for future drug development .
  • Antimicrobial Evaluation :
    • An investigation into the antimicrobial properties highlighted that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Reactivity

Key structural analogs differ in substituents on the pyrimidine ring, sulfonyl/sulfanyl groups, and aromatic substituents. These variations influence reactivity, solubility, and target interactions:

Compound Name Key Structural Features Reactivity/Biological Activity Differences Reference IDs
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide Dimethoxy phenyl instead of dimethylphenyl; acetamide vs. propanamide Enhanced solubility due to methoxy groups; altered enzyme binding affinity
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide Chloro-methoxy phenyl sulfonyl group; hydroxypyrimidine ring Increased electrophilicity from sulfonyl group; hydroxyl substitution reduces metabolic stability
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide Isopropylphenyl sulfonyl; methoxyphenyl acetamide Higher lipophilicity from isopropyl group; potential anti-inflammatory and antiviral activity
Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate Ethyl ester instead of propanamide; simpler side chain Reduced target specificity but improved synthetic utility as a precursor

Biological Activity

The compound 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O2SC_{18}H_{19}N_3O_2S. The structure features a pyrimidine ring with various substituents that influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications on the pyrimidine core could enhance cytotoxic effects against human cancer cells, suggesting that the compound may possess similar properties due to its structural features .

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activity. In vitro studies have shown that certain modifications can lead to increased efficacy against bacterial strains. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell membranes, leading to cell death .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways. For example, some studies have highlighted the role of pyrimidine derivatives in inhibiting dihydropyrimidinase and other enzymes involved in nucleic acid synthesis, which is crucial for cell replication and growth .

Research Findings and Case Studies

StudyBiological ActivityFindings
AnticancerSignificant inhibition of proliferation in cancer cell lines; potential for further development as an anticancer agent.
AntimicrobialDemonstrated effectiveness against multiple bacterial strains; suggests potential as an antimicrobial agent.
Enzyme InhibitionInhibitory effects on dihydropyrimidinase; implications for nucleic acid synthesis disruption.

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